2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide
Overview
Description
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide typically involves multiple steps:
Esterification of Nicotinic Acid: The process begins with the esterification of nicotinic acid to yield an ester intermediate.
Oxidation: The ester intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, organometallic reagents
Coupling: Palladium catalysts, boronic acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also inhibit or activate enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 2-amino-5-(4-pyridinyl)-1,3,4-thiadiazole
- 2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide stands out due to its combination of a triazole ring, a pyridine ring, and a dibenzofuran moiety. This unique structure imparts specific electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c1-30-19-10-14-13-6-2-3-8-17(13)31-18(14)11-16(19)25-20(29)12-32-22-27-26-21(28(22)23)15-7-4-5-9-24-15/h2-11H,12,23H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDAFMQHPMAOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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